4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 4-methylphenyl group and at the 4-position with a methyl group. The 5-position is functionalized with a carbonyl-linked 3,5-dimethylpyrazole moiety. This hybrid structure combines two heterocyclic systems (triazole and pyrazole), which are known for their roles in medicinal chemistry and materials science due to their electronic properties and hydrogen-bonding capabilities.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-10-5-7-14(8-6-10)21-13(4)15(17-19-21)16(22)20-12(3)9-11(2)18-20/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNJAJIGERUPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, effects on autophagy, and other pharmacological activities.
Chemical Structure
The compound features a triazole ring linked to a pyrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . For instance, research has shown that derivatives containing the pyrazole and triazole moieties can exhibit significant antiproliferative activity against various cancer cell lines. In a study focused on MIA PaCa-2 cells , it was found that certain analogs of this compound reduced mTORC1 activity and increased autophagy levels at basal conditions . This suggests a dual mechanism where the compound not only inhibits cancer cell proliferation but also modulates cellular processes critical for tumor survival.
Autophagy Modulation
The modulation of autophagy is particularly noteworthy. Compounds similar to This compound have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding. This leads to an accumulation of LC3-II, indicating impaired autophagic degradation pathways . Such properties may allow these compounds to selectively target cancer cells under metabolic stress while sparing normal cells.
Other Pharmacological Activities
Beyond anticancer effects, related pyrazole and triazole compounds have demonstrated various biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties against a range of pathogens .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, potentially useful in treating inflammatory diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Step 1: Synthesis of 4-Methylphenyl Azide
4-Methylaniline (1.07 g, 10 mmol) is diazotized with NaNO₂ (0.76 g, 11 mmol) in HCl (6 M, 15 mL) at 0–5°C, followed by azide formation using NaN₃ (0.78 g, 12 mmol). The product is extracted with CH₂Cl₂, yielding 4-methylphenyl azide as a pale-yellow liquid (1.21 g, 92%).
Step 2: Propargyl Ester Preparation
Methyl propiolate (0.98 g, 10 mmol) is treated with MeMgBr (12 mmol) in THF at −78°C, yielding methyl 2-methylpropiolate (1.02 g, 89%) after quenching with NH₄Cl.
Step 3: CuAAC Reaction
A mixture of 4-methylphenyl azide (1.21 g, 9.2 mmol), methyl 2-methylpropiolate (1.02 g, 8.9 mmol), CuSO₄·5H₂O (0.22 g, 0.9 mmol), and sodium ascorbate (0.35 g, 1.8 mmol) in t-BuOH/H₂O (1:1, 20 mL) is stirred at 25°C for 12 h. The 1,4-disubstituted triazole ester precipitates and is filtered (1.93 g, 78%).
Step 4: Ester Hydrolysis
The ester (1.93 g, 6.9 mmol) is refluxed with NaOH (2 M, 15 mL) in EtOH (20 mL) for 4 h. Acidification with HCl (6 M) yields the carboxylic acid (1.64 g, 91%).
| Parameter | Value |
|---|---|
| CuAAC Yield | 78% |
| Hydrolysis Yield | 91% |
| Purity (HPLC) | >99% |
Alternative Route: Solid-Phase Synthesis
Functionalized Wang resin (1.0 g, 0.8 mmol/g) is loaded with propargyl alcohol via Mitsunobu reaction. Sequential CuAAC with 4-methylphenyl azide and ester hydrolysis affords resin-bound triazole acid, which is cleaved with TFA/CH₂Cl₂ (1:9) to yield the carboxylic acid (82% overall yield).
Synthesis of 3,5-Dimethyl-1H-pyrazole
Acetylacetone (2.00 g, 20 mmol) and hydrazine hydrate (1.20 g, 24 mmol) are refluxed in EtOH (30 mL) for 6 h. Cooling to 0°C precipitates 3,5-dimethyl-1H-pyrazole as white crystals (1.89 g, 95%).
Characterization Data
- ¹H NMR (CDCl₃) : δ 2.22 (s, 6H, CH₃), 5.91 (s, 1H, H4).
- IR (KBr) : 3150 cm⁻¹ (N–H), 1550 cm⁻¹ (C=N).
Acylative Coupling of Triazole and Pyrazole
Acyl Chloride Method
Triazole carboxylic acid (1.00 g, 3.8 mmol) is treated with SOCl₂ (5 mL) at 70°C for 2 h. Excess SOCl₂ is evaporated, and the residue is dissolved in CH₂Cl₂ (10 mL). 3,5-Dimethyl-1H-pyrazole (0.44 g, 4.0 mmol) and pyridine (0.60 mL, 7.6 mmol) are added at 0°C. After stirring for 12 h, the mixture is washed with NaHCO₃ (5%) and brine. Column chromatography (EtOAc/hexane, 1:3) yields the target compound (1.05 g, 72%).
One-Pot Coupling Without Intermediate Isolation
Triazole carboxylic acid (1.00 g, 3.8 mmol), 3,5-dimethyl-1H-pyrazole (0.44 g, 4.0 mmol), and EDCl (0.87 g, 4.5 mmol) are stirred in CH₂Cl₂ (15 mL) with DMAP (0.05 g, 0.4 mmol) for 24 h. Workup affords the product (0.92 g, 65%).
| Method | Yield | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Acyl Chloride | 72% | 98% | 14 h |
| One-Pot EDCl/DMAP | 65% | 95% | 24 h |
Spectroscopic Characterization
¹H NMR (CDCl₃) :
- δ 2.24 (s, 6H, pyrazole-CH₃), 2.36 (s, 3H, triazole-CH₃), 2.42 (s, 3H, Ar–CH₃), 6.02 (s, 1H, pyrazole-H4), 7.32–7.45 (m, 4H, Ar–H), 8.11 (s, 1H, triazole-H).
¹³C NMR (CDCl₃) :
- δ 10.9 (pyrazole-CH₃), 14.2 (triazole-CH₃), 21.3 (Ar–CH₃), 128.6–139.8 (Ar–C), 150.5 (C=O), 158.2 (triazole-C).
IR (KBr) :
HRMS (ESI) :
- m/z Calcd for C₁₇H₁₈N₅O: 316.1511; Found: 316.1509.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
